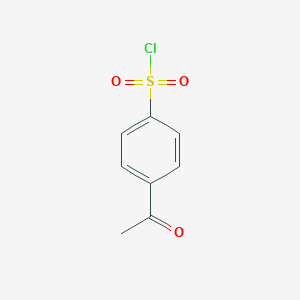

4-Acetylbenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDNCRTKXMSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295685 | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-10-9 | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1788-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enduring Legacy of a Versatile Reagent: A Technical Guide to the Synthesis of 4-Acetylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzenesulfonyl chloride (ASC), a seemingly unassuming crystalline solid with the chemical formula C8H7ClO3S, holds a significant position in the landscape of modern organic chemistry and pharmaceutical development.[1][2] Its unique bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable acetyl group, has rendered it an invaluable building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive historical overview of the synthesis of this compound, from early investigations fraught with unexpected side reactions to the establishment of reliable synthetic protocols. We will delve into the mechanistic intricacies of its formation, provide detailed experimental procedures, explore alternative synthetic strategies, and highlight its critical role as a key intermediate in the synthesis of prominent pharmaceutical agents.

A Challenging Beginning: The Historical Context of this compound Synthesis

The journey to tame the synthesis of this compound was not a straightforward path. Early investigations into the direct chlorosulfonation of acetophenone, the most logical precursor, were met with unexpected and complex results. A seminal 1938 paper by Weston and Suter reported that the reaction of acetophenone with chlorosulfonic acid did not yield the expected monosulfonyl chloride. Instead, they isolated a disulfonyl chloride and a cyclic ketosulfone, indicating a more complex reaction pathway than a simple electrophilic aromatic substitution.

It was not until 1984 that a follow-up investigation by Chapman shed more light on this reaction, confirming that the major isolable product was, in fact, 3-chloro-2-chlorosulfonylbenzo[b]thiophene-1,1-dioxide.[3] This work underscored the inherent reactivity of the acetyl group's α-protons under the harsh conditions of chlorosulfonation, leading to cyclization and other side reactions. These early findings were pivotal in shaping the understanding that a direct, high-yielding synthesis of this compound from acetophenone required careful control of reaction conditions to favor the desired electrophilic aromatic substitution over competing pathways.

While a definitive first claim to the successful and intentional synthesis of this compound is difficult to pinpoint from early literature, its emergence as a commercially available and widely used reagent points to the eventual development of reliable synthetic methods, likely involving either carefully controlled direct chlorosulfonation or a two-step process via the corresponding sulfonic acid.

The Cornerstone of Synthesis: Chlorosulfonation of Acetophenone

The direct chlorosulfonation of acetophenone remains a primary, albeit mechanistically nuanced, route to this compound. The reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as both the reactant and the solvent.

Mechanistic Insights: A Tale of Directing Groups and Competing Pathways

The acetyl group of acetophenone is a deactivating, meta-directing group in electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which destabilizes the arenium ion intermediate at the ortho and para positions. However, the formation of the para-substituted product, this compound, is often observed. This apparent contradiction can be explained by the reaction conditions. In the presence of a large excess of chlorosulfonic acid, the acetyl group's carbonyl oxygen can be protonated or complexed with the strong acid. This complexation significantly increases the steric bulk at the ortho positions, thereby favoring substitution at the less hindered para position.

The key to a successful synthesis lies in managing the delicate balance between the desired aromatic substitution and the undesired side reactions involving the enolizable α-protons of the acetyl group. Low temperatures are crucial to disfavor the kinetic pathways leading to the formation of the benzo[b]thiophene dioxide derivative.

Diagram: Proposed Mechanism of Chlorosulfonation of Acetophenone

Caption: Proposed mechanism for the chlorosulfonation of acetophenone.

A Validated Experimental Protocol (Adapted from a Related Synthesis)

Table 1: Experimental Protocol for the Synthesis of this compound

| Step | Procedure | Observations |

| 1. | In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a gas trap, place 290 g (165 mL, 2.49 mol) of chlorosulfonic acid. | Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. Handle with extreme care in a well-ventilated fume hood. |

| 2. | Cool the flask in an ice-water bath to 10-15 °C. | Maintaining a low temperature is critical to minimize side reactions. |

| 3. | Slowly add 60.1 g (0.5 mol) of acetophenone to the stirred chlorosulfonic acid over a period of approximately 30 minutes, ensuring the temperature does not exceed 20 °C. | Vigorous evolution of hydrogen chloride gas will occur. The gas trap should contain an aqueous sodium hydroxide solution to neutralize the HCl. |

| 4. | After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for one hour. | The completion of the reaction can be monitored by the cessation of HCl evolution. |

| 5. | Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring in a large beaker. | This step quenches the excess chlorosulfonic acid and precipitates the product. This should be performed in a fume hood due to the evolution of acidic fumes. |

| 6. | Collect the precipitated solid by suction filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. | The crude product will be a white to off-white solid. |

| 7. | Dry the crude this compound in a vacuum desiccator over phosphorus pentoxide. | The product is sensitive to moisture and should be stored in a dry environment. The typical yield of the crude product is in the range of 75-85%. Further purification can be achieved by recrystallization from a suitable solvent such as chloroform or carbon tetrachloride. |

Alternative Synthetic Routes: Bypassing the Challenges of Direct Chlorosulfonation

Given the potential for side reactions in the direct chlorosulfonation of acetophenone, alternative synthetic strategies have been developed to access this compound with higher purity and yield.

The Sulfonic Acid Pathway: A Two-Step Approach

A common and reliable alternative involves a two-step process:

-

Sulfonation of Acetophenone: Acetophenone can be sulfonated using fuming sulfuric acid (oleum) to produce 4-acetylbenzenesulfonic acid. This reaction is a standard electrophilic aromatic substitution and is generally high-yielding.

-

Conversion to the Sulfonyl Chloride: The resulting 4-acetylbenzenesulfonic acid can then be converted to this compound using a variety of chlorinating agents, such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3). This method avoids the harsh conditions of direct chlorosulfonation and the associated side reactions.

Diagram: Alternative Synthetic Workflow

Caption: A two-step alternative synthesis of this compound.

A Cornerstone in Drug Discovery: The Role of this compound

The significance of this compound extends far beyond its synthetic history. It is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

In the synthesis of celecoxib, this compound is typically converted to 4-hydrazinobenzenesulfonamide, which then undergoes a condensation reaction with a trifluoromethyl-β-diketone to form the pyrazole core of the celecoxib molecule. The acetyl group in this compound is a precursor to the sulfonamide group found in the final drug molecule.

The versatility of this compound also allows for its use in the synthesis of a wide range of other sulfonamide-containing compounds, which are a prominent class of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties.[5] The ability to introduce the sulfonyl chloride group onto the acetophenone scaffold provides a valuable handle for further chemical modifications, making it a key building block in the design and synthesis of novel drug candidates.

Conclusion

The history of this compound synthesis is a compelling narrative of overcoming chemical challenges. From the initial unexpected discoveries of complex side reactions to the development of controlled and reliable synthetic methods, the journey to this versatile reagent highlights the intricacies of organic chemistry. Today, this compound stands as a testament to the perseverance of chemists and serves as a critical tool for researchers and professionals in drug development, enabling the creation of life-changing medicines. Its enduring legacy is etched in the molecules it helps to build, solidifying its place as a cornerstone of modern synthetic and medicinal chemistry.

References

- 1. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound =95.0 AT 1788-10-9 [sigmaaldrich.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Acetylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Acetylbenzenesulfonyl Chloride in Modern Chemistry

This compound, a bifunctional aromatic compound, stands as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive sulfonyl chloride and a ketone functional group, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis and analysis, and insights into its applications, particularly in the realm of drug discovery and development.[1] The strategic placement of the acetyl group at the para position influences the reactivity of the sulfonyl chloride, making it a valuable reagent for creating targeted molecules with specific functionalities.[1] Understanding the nuances of this compound is paramount for chemists aiming to leverage its capabilities in the synthesis of novel therapeutic agents and advanced materials.[1]

Physicochemical Properties: A Foundation for Application

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity. A thorough understanding of these properties is essential for its effective and safe utilization in a laboratory setting.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1788-10-9 | [2][3][4] |

| Molecular Formula | C₈H₇ClO₃S | [2][3][4] |

| Molecular Weight | 218.66 g/mol | [2][3][4] |

| Appearance | White to orange to brown crystalline powder | [1] |

| Melting Point | 83-87 °C | [5] |

| Boiling Point | 338.6 °C at 760 mmHg | [5] |

| Solubility | Soluble in water (201.8 mg/L at 25°C). Slightly soluble in chloroform and methanol, and sparingly soluble in DMSO. | [1] |

| Density | 1.387 g/cm³ | [5] |

| InChI Key | FXVDNCRTKXMSEZ-UHFFFAOYSA-N | [2][3][4] |

Note: The appearance of the compound can vary depending on its purity.

The reactivity of this compound is primarily centered around the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and water.[5] This reactivity is the cornerstone of its utility in synthesizing sulfonamides, sulfonate esters, and sulfonic acids. The presence of the acetyl group, an electron-withdrawing moiety, can modulate the reactivity of the sulfonyl chloride group.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the chlorosulfonation of acetophenone. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

Diagram 1: Synthesis Workflow

References

4-Acetylbenzenesulfonyl chloride reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 4-Acetylbenzenesulfonyl Chloride with Nucleophiles

Abstract

This compound is a key bifunctional reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive sulfonyl chloride moiety and a modifiable ketone group, allows for its incorporation into a diverse range of molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound with common nucleophiles. We will dissect the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental choices, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Molecular Profile of this compound

This compound (C₈H₇ClO₃S) is a crystalline solid at room temperature.[2] The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[3][4]

Furthermore, the acetyl group (-COCH₃) in the para position exerts a significant electronic influence. As a moderate electron-withdrawing group, it enhances the electrophilicity of the sulfonyl sulfur, making this compound more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride.[5] This heightened reactivity is a key feature leveraged in synthetic design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1788-10-9 | [2][6] |

| Molecular Formula | C₈H₇ClO₃S | [6] |

| Molecular Weight | 218.66 g/mol | [2][6] |

| Melting Point | 83 - 87 °C | [2][7] |

| Appearance | White to light yellow powder/crystalline solid | [2] |

| Solubility | Reacts with water; Soluble in various organic solvents. | [8][9] |

Core Reactivity and Mechanistic Considerations

The archetypal reaction of this compound is nucleophilic substitution at the sulfur atom, where a nucleophile (Nu:) displaces the chloride ion. The chloride ion is an excellent leaving group, which facilitates this transformation.[3]

The precise mechanism of this substitution is a subject of detailed study and can be influenced by the nucleophile, solvent, and reaction conditions. Two primary pathways are generally considered:

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs, proceeding through a single trigonal bipyramidal transition state.

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, pentacoordinate sulfur intermediate (a sulfurane), which then eliminates the chloride ion to give the final product.[4][10]

For most common nucleophiles, the reaction kinetics and stereochemical outcomes suggest a process that is mechanistically similar to an Sₙ2 reaction.[11]

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

Reactivity with Specific Nucleophiles

Amines: The Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is typically rapid and high-yielding, producing N-substituted 4-acetylbenzenesulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.[3][12]

Causality Behind Experimental Choices:

-

Stoichiometry: At least two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like triethylamine or pyridine.[13]

-

Base Selection: An external base (e.g., pyridine, Na₂CO₃) is used to scavenge the generated HCl.[14] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent the competing hydrolysis of the sulfonyl chloride.[14][15]

The reaction with amines is highly efficient and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[8]

Alcohols: The Formation of Sulfonate Esters

Alcohols react with this compound in the presence of a base to form sulfonate esters. This reaction is generally slower than the corresponding reaction with amines.[3]

Causality Behind Experimental Choices:

-

Catalytic Base: Pyridine is the most common base for this transformation. It serves not only to neutralize the HCl byproduct but also to activate the sulfonyl chloride by forming a reactive intermediate.[16]

-

Reaction Conditions: The reaction is often performed at 0 °C to room temperature to control the exothermicity and minimize side reactions.

-

Significance: The resulting 4-acetylbenzenesulfonate esters are valuable synthetic intermediates. The sulfonate group is an excellent leaving group, often compared to halides, and can be readily displaced by other nucleophiles in Sₙ2 reactions.

Thiols: The Formation of Thiosulfonates

Thiols are highly potent nucleophiles due to the high polarizability of sulfur and react readily with this compound.[17] The product of this reaction is a thiosulfonate ester.

Causality Behind Experimental Choices:

-

Reaction Conditions: Similar to amines and alcohols, a base is required to neutralize the HCl produced. The reaction is typically fast and can be carried out under mild conditions.

-

Side Reactions: The primary competing reaction is the oxidation of the thiol to a disulfide, which can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).[18]

Water: The Competing Hydrolysis Reaction

A critical consideration when working with this compound is its reactivity with water. It undergoes hydrolysis to form the corresponding 4-acetylbenzenesulfonic acid and HCl.[19]

Trustworthiness Through Protocol Design: To ensure the trustworthiness and reproducibility of any synthesis using this compound, preventing hydrolysis is paramount. This is achieved by:

-

Using Anhydrous Solvents: Solvents should be rigorously dried before use.

-

Inert Atmosphere: Running reactions under a dry, inert atmosphere (N₂ or Ar) prevents atmospheric moisture from entering the reaction vessel.

-

Careful Handling: The reagent should be handled quickly, and containers must be sealed tightly to prevent moisture ingress during storage.[20]

The rate of hydrolysis is pH-dependent but is significant even at neutral pH. For a related compound, 4-methylbenzenesulfonyl chloride, the half-life in water at 25 °C is just over 2 minutes.[19]

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems. Successful execution, monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by characterization of the purified product, validates the procedure.

General Workflow for Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. This compound | 1788-10-9 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. Chemical Reactivity [www2.chemistry.msu.edu]

- 18. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 20. fishersci.ca [fishersci.ca]

The Custodian of Reactivity: A Technical Guide to the Stability and Storage of 4-Acetylbenzenesulfonyl Chloride

For the Researcher, Scientist, and Drug Development Professional

In the landscape of modern drug discovery and development, the integrity of starting materials and intermediates is paramount. Among these, reactive sulfonyl chlorides, such as 4-acetylbenzenesulfonyl chloride, are workhorses in the synthesis of a multitude of pharmacologically active compounds. However, their inherent reactivity, the very quality that makes them invaluable, also renders them susceptible to degradation, posing a significant challenge to their long-term stability and reliable use. This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, moves beyond mere procedural instructions to provide a foundational understanding of the principles governing the stability of this compound, empowering researchers to make informed decisions in their daily laboratory practices.

The Chemical Persona of this compound: A Duality of Reactivity and Utility

This compound (C₈H₇ClO₃S) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a ketone moiety on an aromatic ring.[1][2][3] This unique structure underpins its utility as a key building block in organic synthesis, particularly in the formation of sulfonamides, a common functional group in many therapeutic agents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.66 g/mol | [2] |

| Appearance | White to off-white or brown crystalline powder | |

| Melting Point | 83-87 °C | [2] |

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, a characteristic that is central to both its synthetic utility and its instability.

The Nemesis of Stability: Understanding the Decomposition Pathways

The primary antagonist to the stability of this compound is hydrolysis . The sulfonyl chloride functional group reacts readily with water, and even atmospheric moisture, to yield the corresponding 4-acetylbenzenesulfonic acid and hydrochloric acid.[4]

References

4-Acetylbenzenesulfonyl chloride CAS number 1788-10-9

An In-Depth Technical Guide to 4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9)

Abstract

This compound (ABSC), registered under CAS Number 1788-10-9, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors.[1] Possessing both a highly reactive sulfonyl chloride moiety and a modifiable ketone group, it serves as a versatile intermediate for complex organic synthesis.[1][2] This guide provides a comprehensive technical overview of ABSC, detailing its physicochemical properties, logical synthesis pathways, core reactivity, and critical applications, with a particular focus on its role in drug discovery and development. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights into its practical application and handling.

Core Chemical and Physical Properties

This compound is typically a brown, off-white, or orange crystalline powder at room temperature.[3][4] Its bifunctional nature, containing both an electrophilic sulfonyl chloride and a ketone, dictates its chemical behavior and utility as a building block.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1788-10-9 | [5][6] |

| Molecular Formula | C₈H₇ClO₃S | [5][7] |

| Molecular Weight | 218.66 g/mol | [5][6][8] |

| Appearance | Brown crystalline powder | [3][4] |

| Melting Point | 83-87 °C | [3][5][6] |

| Boiling Point | 338.6 °C at 760 mmHg (Predicted) | [3][4] |

| Density | ~1.39 g/cm³ (Estimate) | [3][4] |

| Solubility | Soluble in water (reacts), slightly soluble in Chloroform, Methanol; sparingly soluble in DMSO. | [4][7] |

| InChI Key | FXVDNCRTKXMSEZ-UHFFFAOYSA-N | [3][8] |

The molecule's structure is defined by a benzene ring substituted at the 1-position with a sulfonyl chloride group and at the 4-position with an acetyl group (ketone). This arrangement is critical to its function as a versatile synthon.

Synthesis Pathway: Chlorosulfonation of Acetophenone

While numerous suppliers offer this compound[9][10][11], understanding its synthesis is crucial for process development and impurity profiling. The most direct and industrially relevant method is the electrophilic aromatic substitution of acetophenone using chlorosulfonic acid.

The causality of this process is rooted in the powerful electrophilic nature of the sulfur trioxide (SO₃) present in chlorosulfonic acid, which readily attacks the electron-rich aromatic ring of acetophenone. The acetyl group is a deactivating, meta-directing group; however, the reaction conditions can be forced to yield the para-substituted product, which is often separable. The subsequent reaction with the chloride from the chlorosulfonic acid converts the resulting sulfonic acid into the target sulfonyl chloride.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for chlorosulfonation.[12][13]

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Initial Charge: Charge the flask with an excess of chlorosulfonic acid (e.g., 3-4 molar equivalents) and cool the vessel to 0-5 °C using an ice bath.

-

Expertise & Experience: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction proceeds to completion. Cooling is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.

-

-

Substrate Addition: Add acetophenone (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step quenches the reaction and precipitates the solid product.

-

Trustworthiness: This is a critical and potentially hazardous step. The addition must be slow to manage the highly exothermic reaction between residual chlorosulfonic acid and water. The precipitation of the organic product from the aqueous acidic mixture is a self-validating sign that the desired, less polar product has formed.

-

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final, high-purity this compound.

Core Reactivity: Sulfonamide Synthesis

The paramount reaction of this compound is its use in the synthesis of sulfonamides. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily attacked by nucleophiles such as primary and secondary amines. This reaction, a cornerstone of medicinal chemistry, forms a stable sulfonamide linkage (-SO₂NHR).[13]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The hydrochloric acid byproduct is typically scavenged by a non-nucleophilic base.

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonamide Synthesis

-

Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise.

-

Expertise & Experience: The use of a slight excess of the sulfonyl chloride can ensure full consumption of a valuable amine. The base is crucial; without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

-

Trustworthiness: This aqueous workup sequence is a self-validating system. Each wash is designed to remove a specific class of impurity, ensuring that the final isolated organic layer is significantly enriched with the desired neutral sulfonamide product.

-

Applications in Drug Development and Material Science

The utility of this compound lies in its bifunctionality, which allows for the creation of diverse and complex molecular architectures.

-

Pharmaceutical Intermediates: It is a key building block for synthesizing libraries of sulfonamide derivatives for drug screening.[1] The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anti-inflammatory agents.

-

Dual Functional Handle: The acetyl group serves as a secondary point for chemical modification. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions. This allows for the development of molecules with multiple points of diversity, a critical strategy in modern medicinal chemistry.

-

Material Science: The compound serves as a precursor for advanced materials and polymers where sulfonyl-based linkages are desired for specific electronic or physical properties.[1][2]

Caption: Utility of ABSC's bifunctional nature in chemical synthesis.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive material that requires careful handling.[14]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [5][6][7] |

| Signal Word | Danger | [5][6][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][6][8] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [5][8] |

Handling and Personal Protective Equipment (PPE)

-

Always handle in a well-ventilated chemical fume hood.[14]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles along with a face shield.[5][14]

-

Avoid breathing dust.[14] Do not allow the substance to come into contact with skin or eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][14] Hydrolysis will produce hydrochloric acid and 4-acetylbenzenesulfonic acid.

-

Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its dual reactive sites. The sulfonyl chloride provides a reliable route to the pharmaceutically crucial sulfonamide linkage, while the acetyl group offers a secondary vector for molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, enables researchers and drug development professionals to leverage its full potential in creating novel molecules for a wide range of scientific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1788-10-9 | CAS DataBase [m.chemicalbook.com]

- 5. 4-乙酰基苯磺酰氯 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-アセチルベンゼンスルホニルクロリド ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 1788-10-9 [chemicalbook.com]

- 8. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1788-10-9 CAS Manufactory [m.chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. rdchemicals.com [rdchemicals.com]

- 12. prepchem.com [prepchem.com]

- 13. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.co.uk [fishersci.co.uk]

A Theoretical Investigation of 4-Acetylbenzenesulfonyl Chloride Reactivity: A Guide for Computational Chemistry in Drug Discovery

Abstract

4-Acetylbenzenesulfonyl chloride is a pivotal building block in medicinal chemistry, valued for its ability to form stable sulfonamide linkages. The reactivity of its sulfonyl chloride moiety is paramount to its synthetic utility, and is profoundly influenced by the electronic properties of the acetyl group. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of this compound's reactivity using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals seeking to predict and rationalize the chemical behavior of this important reagent. This guide details not just the "how" but the "why" of computational protocol design, grounding theoretical predictions in the principles of physical organic chemistry and providing a pathway to validate computational results against experimental data.

Introduction: The "Why" Behind a Computational Approach

In the landscape of drug development, understanding reaction mechanisms and predicting reactivity is not merely an academic exercise; it is a critical component of efficient lead optimization and process development. This compound presents an interesting case study: a bifunctional molecule with a highly electrophilic sulfonyl chloride group and a moderately deactivating, electron-withdrawing acetyl group.[1][2] This substitution pattern enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[2]

While experimental methods provide definitive reactivity data, they can be time-consuming and resource-intensive. Theoretical calculations offer a powerful, complementary approach to:

-

Predict Reaction Sites: Identify the most electrophilic and nucleophilic centers within a molecule.

-

Elucidate Reaction Mechanisms: Distinguish between possible reaction pathways, such as a concerted SN2-like mechanism versus a stepwise addition-elimination pathway.[3]

-

Quantify Reactivity: Calculate activation energy barriers to predict reaction rates and understand the influence of different substituents.

-

Interpret Spectroscopic Data: Correlate calculated properties with experimental observations.

This guide will walk through the process of building a robust computational model to explore the reactivity of this compound, focusing on its reaction with a model nucleophile, aniline.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any theoretical calculation is contingent on the chosen methodology. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and efficiency. It calculates the electronic energy of a system based on its electron density, rather than a complex wave function.

-

Choosing a Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic reaction mechanisms.[4][5] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing reaction barriers. For enhanced accuracy, especially in systems where dispersion forces are significant, functionals like B3LYP-D3 (which includes Grimme's dispersion correction) are recommended.[6]

-

Choosing a Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.

-

Pople Basis Sets: The 6-31G(d) or 6-31G* basis set is a good starting point for initial geometry optimizations. For more accurate energy calculations, a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or 6-311++G(d,p) , is highly recommended.[1][4] These additional functions are crucial for accurately describing the diffuse electron density of anions and the polarization of bonds in transition states.

-

Solvation Models

Reactions are almost always performed in a solvent. The solvent can have a profound effect on reaction rates and mechanisms. Explicitly modeling solvent molecules is computationally prohibitive. Therefore, implicit solvation models, which treat the solvent as a continuous medium with a defined dielectric constant, are employed. The Polarizable Continuum Model (PCM) is a robust and widely used choice.[7]

Predicting Reactivity: A Multi-faceted Analysis

Before simulating a full reaction, a great deal can be learned from analyzing the electronic structure of the this compound molecule itself.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that reveals the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface.

-

Interpretation: Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack.[6][8]

-

Application to this compound: As shown in the conceptual diagram below, the MEP map would clearly identify the sulfur atom of the sulfonyl chloride group as a highly electron-deficient (blue) region, confirming it as the primary site for nucleophilic attack. The oxygen atoms of both the sulfonyl and acetyl groups would be identified as electron-rich (red) regions.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scm.com [scm.com]

- 4. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

discovery and first synthesis of 4-Acetylbenzenesulfonyl chloride

An In-depth Technical Guide to the Discovery and Synthesis of 4-Acetylbenzenesulfonyl Chloride

This guide provides a comprehensive exploration of this compound (4-ABSC), a pivotal intermediate in modern chemistry. We will navigate the historical context of its discovery, the complexities of its synthesis, and the scientific principles that govern its formation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile chemical building block.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS No. 1788-10-9) is a bifunctional organic compound featuring both a ketone and a reactive sulfonyl chloride group. This unique structure makes it an invaluable precursor in the synthesis of a wide array of specialty chemicals, pharmaceutical agents, and advanced materials.[1][2][3] Its ability to undergo reactions at two distinct sites allows for the construction of complex molecular architectures, cementing its role as a cornerstone reagent in organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of facts to explain the causality behind the synthetic choices and the scientific journey that led to our current understanding of this compound.

The Genesis of Discovery: Early Studies and a Case of Mistaken Identity

The story of this compound is intertwined with early investigations into the chlorosulfonation of acetophenone. This reaction, seemingly a straightforward electrophilic aromatic substitution, proved to be unexpectedly complex, leading to initial confusion and fascinating chemical discoveries.

In the early 20th century, chemists explored the reactions of aromatic ketones with chlorosulfonic acid. Initial reports suggested that the reaction between acetophenone and chlorosulfonic acid yielded a simple disulfonyl chloride. Riesz and Frankfurter, in 1928, incorrectly proposed that the sulfonyl groups occupied the 3,5-positions relative to the acetyl group.[4]

However, subsequent, more detailed investigations by C. M. Suter and Arthur W. Weston at Northwestern University in the late 1930s revealed a far more intricate reality.[5] They demonstrated that the reaction did not produce the expected simple sulfonyl chloride. Instead, under the harsh conditions of chlorosulfonation, a complex intramolecular cyclization and rearrangement occurred. The major isolable product was identified not as a simple substituted acetophenone, but as 3-chloro-2-chlorosulfonylbenzo[b]thiophene-1,1-dioxide .[6] This discovery highlighted the inherent reactivity of the α-protons of the acetyl group under strongly acidic and chlorinating conditions, a critical insight for anyone working with this system.

This early work established that the direct, high-yield synthesis of this compound was not a trivial undertaking and required a more nuanced approach than simply reacting acetophenone with chlorosulfonic acid.

The First Synthesis: A Tale of Directing Groups and Reaction Control

The first reliable synthesis of this compound is achieved via the direct chlorosulfonation of acetophenone, a classic example of an electrophilic aromatic substitution reaction. Industrial and patented methods have since optimized conditions to favor the desired para-substituted product, despite the inherent complexities.

The Mechanistic Puzzle: Para vs. Meta Substitution

A key point of discussion for the discerning scientist is the regioselectivity of this reaction. The acetyl group (–COCH₃) is a well-established deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Yet, the desired product is the para-substituted isomer. This apparent contradiction can be explained by considering the reaction conditions:

-

Steric Hindrance: The sulfonyl chloride group is bulky. While electronic effects favor the meta position, significant steric hindrance from the acetyl group and the ortho hydrogens can disfavor substitution at the meta position, making the less electronically favored but more sterically accessible para position a significant product.

-

Protonation under Superacid Conditions: In a highly acidic medium like chlorosulfonic acid, the carbonyl oxygen of the acetyl group can be protonated. This protonated intermediate may alter the electronic distribution and directing influence of the group, potentially increasing the yield of the para isomer.

Understanding this interplay between electronic and steric effects is crucial for optimizing the synthesis and appreciating the nuances of aromatic chemistry.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the logical flow of the first established synthesis protocol.

References

A Technical Guide to the Spectroscopic Characterization of 4-Acetylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the structural elucidation of novel and existing chemical entities forms the cornerstone of our daily work. The precision of our analytical data underpins the success of research and development, particularly in the pharmaceutical industry where the unequivocal identification of a molecule is paramount. This guide is intended to provide a comprehensive overview of the spectroscopic data for 4-Acetylbenzenesulfonyl chloride, a valuable intermediate in organic synthesis. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. Our focus will be not just on the data itself, but on the rationale behind the spectral features, providing a deeper understanding for fellow researchers in the field.

Introduction to this compound

This compound (C₈H₇ClO₃S) is a bifunctional organic compound featuring both an acetyl group and a sulfonyl chloride group attached to a benzene ring.[1] This unique combination of reactive sites makes it a versatile reagent in the synthesis of a wide array of pharmaceutical and specialty chemical products.[2] Accurate and thorough characterization of this starting material is a critical first step in any synthetic workflow to ensure the identity and purity of subsequent products.

Molecular Structure and Properties:

-

Appearance: White to orange to brown powder and/or chunks[4]

The following sections will provide a detailed analysis of the spectroscopic data used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectroscopy

Due to the unavailability of public experimental spectra, the following data is based on computational predictions. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | Aromatic (ortho to -SO₂Cl) |

| ~8.05 | Doublet | 2H | Aromatic (ortho to -C(O)CH₃) |

| ~2.65 | Singlet | 3H | -C(O)CH₃ |

Interpretation and Rationale:

The aromatic region of the spectrum is anticipated to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing sulfonyl chloride group are expected to be the most deshielded, appearing at the lowest field (~8.15 ppm). The protons ortho to the acetyl group, which is also electron-withdrawing but to a lesser extent, are predicted to resonate slightly upfield (~8.05 ppm). The methyl protons of the acetyl group, being aliphatic, will appear significantly upfield as a sharp singlet at approximately 2.65 ppm, integrating to three protons.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~197.0 | C=O (Acetyl) |

| ~145.0 | C-SO₂Cl |

| ~141.0 | C-C(O)CH₃ |

| ~130.0 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~27.0 | -C(O)CH₃ |

Interpretation and Rationale:

The carbonyl carbon of the acetyl group is expected to be the most downfield signal at around 197.0 ppm. The two quaternary carbons of the benzene ring, directly attached to the electron-withdrawing substituents, are predicted to appear in the 141.0-145.0 ppm range. The aromatic CH carbons will resonate in the typical aromatic region of 129.0-130.0 ppm. The aliphatic methyl carbon of the acetyl group is predicted to be the most upfield signal at approximately 27.0 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

While a downloadable spectrum is not publicly available, the PubChem database indicates the availability of an Attenuated Total Reflectance (ATR) IR spectrum, acquired on a Bruker Tensor 27 FT-IR instrument.[1] Based on the structure of this compound, we can predict the key vibrational modes.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretches |

| ~1370, ~1170 | Strong | Asymmetric and symmetric S=O stretches (sulfonyl chloride) |

| ~840 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Interpretation and Rationale:

The most characteristic peaks in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1685 cm⁻¹. The presence of the sulfonyl chloride group will be confirmed by two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1370 cm⁻¹ and 1170 cm⁻¹, respectively. The aromatic nature of the compound will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The substitution pattern on the benzene ring is indicated by a strong out-of-plane C-H bending vibration around 840 cm⁻¹, which is characteristic of para-disubstitution.

Experimental Protocol for ATR-IR Data Acquisition:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrum

In the absence of an experimental mass spectrum, we can predict the expected fragmentation pattern for this compound under electron ionization (EI) conditions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 218, corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak at m/z 220 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁷Cl.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 218/220 | [C₈H₇ClO₃S]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 183 | [M - Cl]⁺ |

| 139 | [M - SO₂Cl]⁺ |

| 121 | [C₇H₅O]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of a methyl radical: Cleavage of the acetyl methyl group would result in a fragment ion at m/z 203.

-

Loss of a chlorine radical: The cleavage of the S-Cl bond would lead to a fragment at m/z 183.

-

Loss of the sulfonyl chloride group: A major fragmentation pathway is often the loss of the entire sulfonyl chloride group, which would generate a fragment at m/z 139.

-

Formation of the acetyl cation: The highly stable acetyl cation, [CH₃CO]⁺, is expected to be a prominent peak at m/z 43.

Below is a Graphviz diagram illustrating the predicted fragmentation pathway.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as the ionization source to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation. The characteristic signals in each spectrum, from the distinct aromatic patterns in the NMR to the strong carbonyl and sulfonyl stretches in the IR, and the predictable fragmentation in the mass spectrum, collectively offer a unique fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Solubility of 4-Acetylbenzenesulfonyl Chloride in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetylbenzenesulfonyl chloride (ASC), a key intermediate in synthetic organic chemistry and drug discovery. Understanding the solubility of ASC in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficiency of synthetic workflows. This document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for solubility determination and application.

Executive Summary: The Critical Role of Solubility in the Application of this compound

This compound (CAS No: 1788-10-9) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a ketone moiety.[1][2][3][4] This unique structure makes it a valuable building block for the synthesis of a diverse range of compounds, including sulfonamides and chalcones with potential therapeutic applications.[2] The success of synthetic transformations involving ASC is intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection, guided by accurate solubility data, can significantly impact reaction rates, yield, and purity by ensuring a homogeneous reaction environment and facilitating the separation of the product from unreacted starting materials and byproducts. This guide provides a foundational understanding of ASC's solubility, a detailed protocol for its experimental determination, and a discussion of the underlying principles governing its behavior in organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solute is the first step in predicting and explaining its solubility behavior.

| Property | Value | Reference |

| CAS Number | 1788-10-9 | [1][2][4] |

| Molecular Formula | C₈H₇ClO₃S | [1][2][4] |

| Molecular Weight | 218.66 g/mol | [1][2][4] |

| Appearance | White to off-white or brown crystalline powder/chunks | [3][5] |

| Melting Point | 83-87 °C | [3][5] |

| Water Solubility | 201.8 mg/L at 25°C | [6] |

| General Organic Solvent Solubility | Qualitatively described as slightly soluble in chloroform and methanol, and sparingly soluble in DMSO. | [3] |

Theoretical Framework: Principles of Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and to create a cavity in the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The "like dissolves like" principle is a useful heuristic. This compound possesses both polar (sulfonyl chloride and ketone groups) and non-polar (benzene ring) characteristics. Therefore, its solubility is expected to be significant in solvents with a balance of polar and non-polar features.

-

Polarity : The dipole moment of the solvent molecules will influence their ability to solvate the polar functional groups of ASC.

-

Hydrogen Bonding : While ASC itself is not a hydrogen bond donor, the oxygen atoms of the sulfonyl and acetyl groups can act as hydrogen bond acceptors. Protic solvents like alcohols can, therefore, engage in hydrogen bonding, which may enhance solubility.

-

Dispersion Forces : The aromatic ring of ASC will interact with solvent molecules via London dispersion forces. Aromatic solvents like toluene may exhibit favorable π-π stacking interactions.

The interplay of these factors determines the overall solubility of ASC in a given organic solvent.

Experimental Determination of Solubility: A Validated Protocol

The gravimetric method is a robust and widely applicable technique for determining the equilibrium solubility of a compound in a given solvent.[7] It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (PTFE, 0.22 µm)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Step-by-Step Experimental Workflow

The following protocol provides a self-validating system for the accurate determination of ASC solubility.

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration :

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination :

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the melting point of ASC to avoid decomposition.

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility :

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100

-

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination of this compound.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |

Analysis of Solvent Effects on Solubility: A Logical Framework

The solubility of this compound is a function of the physicochemical properties of the solvent. The following diagram illustrates the logical relationships between key solvent parameters and their expected impact on ASC solubility.

Caption: Factors influencing the solubility of this compound.

This framework suggests that polar aprotic solvents (e.g., acetone, ethyl acetate) and protic solvents (e.g., alcohols) are likely to be good solvents for ASC due to their ability to interact with its polar functional groups. The solubility in non-polar solvents may be more limited, though aromatic solvents could show enhanced solubility due to favorable π-π interactions.

Conclusion and Future Perspectives

This technical guide has outlined the fundamental principles and practical methodologies for understanding and determining the solubility of this compound in organic solvents. While a comprehensive public dataset is currently lacking, the provided experimental protocol offers a clear and reliable path for researchers to generate this critical data in-house. A systematic study of ASC solubility across a range of solvents and temperatures would be a valuable contribution to the field, enabling more precise control over synthetic processes and facilitating the development of novel chemical entities.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]

- 4. US6489344B1 - Inhibitors of glycogen synthase kinase 3 - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Acetylbenzenesulfonyl Chloride

Abstract

4-Acetylbenzenesulfonyl chloride is a pivotal bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, specialty chemicals, and advanced materials.[1] Its structure incorporates both a reactive sulfonyl chloride and a modifiable ketone group, making it a versatile building block in organic synthesis. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound via the electrophilic chlorosulfonation of acetophenone. The guide details the reaction mechanism, step-by-step procedures, critical safety protocols for handling chlorosulfonic acid, and methods for product purification and characterization. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Scientific Background

The synthesis of aryl sulfonyl chlorides is a cornerstone transformation in organic chemistry, primarily due to their role as precursors to sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2] The target molecule, this compound, is of particular interest as it serves as a precursor for various biologically active compounds and custom chemical entities.[1]

The primary synthetic route is the direct chlorosulfonation of acetophenone using chlorosulfonic acid (ClSO₃H) as the reagent. This reaction is a classic example of electrophilic aromatic substitution. The acetyl group (-COCH₃) is a deactivating, meta-directing group; however, the reaction conditions, particularly the use of a large excess of chlorosulfonic acid, can favor para-substitution. It is crucial to acknowledge that the reaction of acetophenone with chlorosulfonic acid can be complex, with literature reports indicating the potential formation of condensed heterocyclic byproducts under certain conditions, such as elevated temperatures.[3][4] Therefore, stringent temperature control is paramount to maximizing the yield of the desired 4-substituted product. This protocol is optimized to favor the formation of this compound.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Chlorosulfonation of Acetophenone

(Note: Image is a placeholder for the chemical reaction structure.)

(Note: Image is a placeholder for the chemical reaction structure.)

Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway. Chlorosulfonic acid acts as both the solvent and the electrophile source. The electrophilic species, the chlorosulfonium cation (SO₂Cl⁺), attacks the electron-rich benzene ring of acetophenone, preferentially at the para position due to steric hindrance at the ortho positions. A subsequent loss of a proton re-aromatizes the ring to yield the final product.

Diagram 1: Simplified mechanism of electrophilic chlorosulfonation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Supplier/Grade |

| Acetophenone | C₈H₈O | 120.15 | 30.0 g (29.1 mL) | 0.25 | 1.0 | Sigma-Aldrich, ≥98% |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 146.0 g (84.0 mL) | 1.25 | 5.0 | Sigma-Aldrich, ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | - | Fisher Scientific, ACS Grade |

| Crushed Ice | H₂O | 18.02 | ~1 kg | - | - | - |

| Deionized Water | H₂O | 18.02 | As needed | - | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer with a glass stirring rod and paddle

-

100 mL pressure-equalizing dropping funnel

-

Thermometer (-20 to 100 °C)

-

Gas outlet adapter connected to a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution)

-

Ice-water bath

-

2 L beaker

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

FT-IR and NMR spectrometers for characterization

Hazard & Safety Information

Extreme caution must be exercised throughout this procedure. This experiment should only be performed by trained personnel inside a certified chemical fume hood.

-

Chlorosulfonic Acid (ClSO₃H): Highly corrosive and a strong oxidizing agent. It causes severe skin and eye burns.[5][6] It reacts violently and exothermically with water , releasing large volumes of toxic hydrogen chloride (HCl) and sulfuric acid mist.[5][7] Inhalation of vapors can cause severe respiratory irritation and delayed pulmonary edema.[5][8]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and closed-toe shoes.[9]

-

Handling: Dispense in a fume hood. Ensure no water is present in the glassware. Have an emergency safety shower and eyewash station immediately accessible.[5][8]

-

Spills: Do NOT use water to clean up spills.[8] Neutralize small spills with an inert absorbent material like dry sand or vermiculite, then treat with sodium bicarbonate.[7]

-

-